molecular formula C43H46 B12581904 9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene CAS No. 643767-50-4

9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene

Cat. No.: B12581904
CAS No.: 643767-50-4
M. Wt: 562.8 g/mol
InChI Key: XTQQNYQCDOMNBT-UHFFFAOYSA-N
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Description

9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene is a chemical compound known for its unique structural properties and applications in various fields It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of hexyl and phenyl groups attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the alkylation of fluorene derivatives with hexyl halides under basic conditions, followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted fluorenes, ketones, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.

    Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.

Mechanism of Action

The mechanism by which 9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene exerts its effects is primarily through its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the electronic properties of materials and enhance their performance in applications such as OLEDs and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dihexyl-9H-fluorene: Lacks the additional phenyl groups, resulting in different electronic properties.

    9,9-Dihexyl-2,7-dibromofluorene: Contains bromine atoms, making it more reactive in certain substitution reactions.

    9,9-Dihexyl-2,7-diboronic acid: Used in cross-coupling reactions for the synthesis of complex organic molecules.

Uniqueness

9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene is unique due to the presence of both hexyl and phenyl groups, which impart distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and materials science, where precise control over molecular interactions and properties is crucial.

Properties

CAS No.

643767-50-4

Molecular Formula

C43H46

Molecular Weight

562.8 g/mol

IUPAC Name

9,9-dihexyl-2,3,4-triphenylfluorene

InChI

InChI=1S/C43H46/c1-3-5-7-20-30-43(31-21-8-6-4-2)38-29-19-18-28-36(38)42-39(43)32-37(33-22-12-9-13-23-33)40(34-24-14-10-15-25-34)41(42)35-26-16-11-17-27-35/h9-19,22-29,32H,3-8,20-21,30-31H2,1-2H3

InChI Key

XTQQNYQCDOMNBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)CCCCCC

Origin of Product

United States

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